molecular formula C13H16N2O2 B2914077 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyridine CAS No. 2034445-89-9

4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyridine

Cat. No.: B2914077
CAS No.: 2034445-89-9
M. Wt: 232.283
InChI Key: GVONVXZBMCHAGG-UHFFFAOYSA-N
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Description

4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyridine is a synthetic organic compound that features a pyridine ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyridine typically involves the reaction of a pyridine derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . This reaction often employs palladium catalysts and boron reagents to facilitate the formation of the carbon-carbon bond between the pyridine and pyrrolidine rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce reduced pyridine derivatives.

Scientific Research Applications

4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The pyrrolidine moiety can interact with biological receptors, potentially modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(pyrrolidin-1-yl)pyridine: Similar structure but lacks the cyclopropanecarbonyl group.

    4-(cyclopropyl)pyridine: Similar structure but lacks the pyrrolidine moiety.

Uniqueness

4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyridine is unique due to the presence of both the cyclopropanecarbonyl and pyrrolidine groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

cyclopropyl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(10-1-2-10)15-8-5-12(9-15)17-11-3-6-14-7-4-11/h3-4,6-7,10,12H,1-2,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVONVXZBMCHAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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